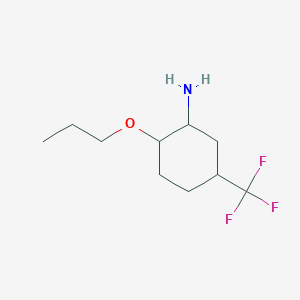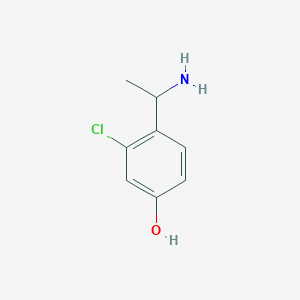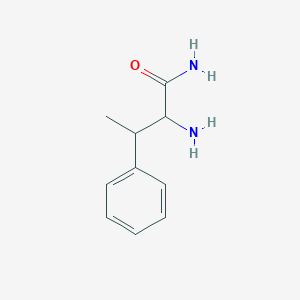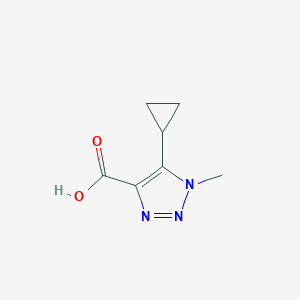![molecular formula C10H13ClO4 B13179637 Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)
Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3’-chloro-8-oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the bicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
Bicyclo[3.3.1]nonane: Another bicyclic compound with applications in organic synthesis.
Uniqueness
Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H13ClO4 |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
methyl 2'-chlorospiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H13ClO4/c1-13-8(12)10(11)9(15-10)5-4-6-2-3-7(9)14-6/h6-7H,2-5H2,1H3 |
Clave InChI |
GVFHNUDSISCJKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2(O1)CCC3CCC2O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)


![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)


![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)




![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)

![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
